1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone
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Overview
Description
1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as piperidine derivatives and has been synthesized using a unique method.
Mechanism of Action
1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone acts as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of various neurological and psychiatric disorders. By blocking the activity of this receptor, 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone can modulate the levels of dopamine in the brain, which can have a significant impact on the symptoms associated with these disorders.
Biochemical and Physiological Effects:
1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone has been shown to have a significant impact on the levels of dopamine in the brain, which can lead to a reduction in the symptoms associated with various neurological and psychiatric disorders. It has also been found to have a high affinity for the dopamine D2 receptor, which makes it a potent antagonist of this receptor.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone is its high selectivity for the dopamine D2 receptor, which makes it a potent tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in some experimental settings.
Future Directions
There are several future directions for the research on 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone. One of the potential areas of research is the development of more potent and selective compounds that can target the dopamine D2 receptor with greater efficacy. Another area of research is the investigation of the potential therapeutic applications of 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone in the treatment of other neurological and psychiatric disorders. Additionally, the development of new methods for synthesizing 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone could also be an area of future research.
Synthesis Methods
The synthesis of 1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone involves the reaction of 2-chloropyrimidine-4-carboxylic acid with N-(2-methylcyclohexyl)-N-(4-piperidinyl)amine in the presence of a coupling reagent such as EDCI or HATU. The resulting intermediate is then further reacted with 2-methylcyclohexanone to obtain the final product.
Scientific Research Applications
1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. It acts as a selective antagonist of the dopamine D2 receptor and has been shown to have a high affinity for this receptor.
properties
IUPAC Name |
1-[4-(2-chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-13-4-2-3-5-15(13)12-17(23)22-10-7-14(8-11-22)16-6-9-20-18(19)21-16/h6,9,13-15H,2-5,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTLPFJOOWQIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CC(=O)N2CCC(CC2)C3=NC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone |
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